molecular formula C21H20O10 B194785 Emodin 1-O-beta-D-glucoside CAS No. 38840-23-2

Emodin 1-O-beta-D-glucoside

Cat. No. B194785
CAS RN: 38840-23-2
M. Wt: 432.4 g/mol
InChI Key: ZXXFEBMBNPRRSI-JNHRPPPUSA-N
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Description

Emodin 1-O-beta-D-glucoside is a high-purity natural product . It is a potent and noncompetitive bacterial neuraminidase (BNA) inhibitor with an IC50 of 0.85 μM . It is also an antioxidant and anti-inflammatory compound used for studying cancer, inflammation, and microbial infections .


Synthesis Analysis

Emodin 1-O-beta-D-glucoside can be transformed from polydatin by the strain of Rhizopus sp. 34 .


Molecular Structure Analysis

Emodin 1-O-beta-D-glucoside has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol .


Chemical Reactions Analysis

Emodin 1-O-beta-D-glucoside has been found to be a potent and noncompetitive bacterial neuraminidase (BNA) inhibitor .


Physical And Chemical Properties Analysis

Emodin 1-O-beta-D-glucoside has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol . It has a density of 1.667±0.06 g/cm3 (20 ºC 760 Torr) and a melting point of 239-241℃ .

Scientific Research Applications

  • Neuroprotective Effects : Emodin-8-O-beta-D-glucoside, a similar compound, has been shown to provide neuroprotection against cerebral ischemia-reperfused injury and glutamate-induced neuronal damage. It exhibits antioxidative effects and inhibits glutamate neurotoxicity, demonstrating potential for treating neurodegenerative diseases and acute brain injuries (Wang, Zhang, Ma, & Liu, 2007).

  • Anti-inflammatory and Immunomodulatory Effects : Emodin and its derivatives have shown significant anti-inflammatory properties. Emodin-8-O-glucoside, for instance, effectively stimulates the secretion of proinflammatory cytokines from macrophages through the upregulation of the TLR-2/MAPK/NF-κB signalling pathway, suggesting its role as an immunomodulator (Lee, Kim, Nguyen, Kim, Ree, Choi, Sohng, & Park, 2020).

  • Effect on Metabolic Disorders : Emodin has been found to inhibit 11β-hydroxysteroid dehydrogenase type 1, which can ameliorate metabolic disorders in obese mice. This suggests its potential in treating conditions like type 2 diabetes and metabolic syndrome (Feng, Huang, Dou, Zhang, Chen, Shen, Shen, & Leng, 2010).

  • Antioxidant Properties : The presence of compounds like emodin in medicinal plants contributes to their antioxidant properties. This is significant for the therapeutic applications of these plants in treating oxidative stress-related disorders (Krenn, Presser, Pradhan, Bahr, Paper, Mayer, & Kopp, 2003).

  • Influence on Drug Interactions : Stilbene glucoside has been found to influence the pharmacokinetics of emodin by inhibiting UDP-glucuronosyltransferases 1A8, indicating a significant interaction between the components of herbal medicines (Ma, Zheng, Deng, Li, He, Li, & Li, 2013).

  • Potential in Cancer Treatment : Emodin and its derivatives have been investigated for their anti-cancer properties, showing efficacy in inhibiting the proliferation of various tumor cell lines, indicating its potential as a therapeutic agent in oncology (Kuo, Sun, Ou, & Tsai, 1997).

  • Other Pharmacological Properties : Emodin has been recognized for its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial activities. However, it also poses risks of toxicity such as hepatotoxicity and kidney toxicity, especially in high doses or with long-term use (Dong, Fu, Yin, Cao, Li, Lin, & Ni, 2016).

Safety And Hazards

Emodin 1-O-beta-D-glucoside is considered to be a moderate to severe irritant to the skin and eyes. If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with the skin, it is advised to flush with copious amounts of water; remove contaminated clothing and shoes; call a physician .

properties

IUPAC Name

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFEBMBNPRRSI-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020031
Record name Emodin 1-O-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emodin 1-O-beta-D-glucoside

CAS RN

38840-23-2
Record name Emodin 1-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38840-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emodin 1-O-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038840232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodin 1-O-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMODIN 1-O-.BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513F53H6BU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Mahmud, MA Mita, S Biswas, GK Paul… - Expert Review of …, 2021 - Taylor & Francis
… emodin 1-O-beta-D-glucoside tend to stable after 70–80 ns time. The higher trend of SASA in emodin 1-O-beta-D-glucoside … However, the emodin 1-O-beta-D-glucoside complex had a …
Number of citations: 33 www.tandfonline.com
Y Wang, X Zhao, M Xiao, X Lin, Q Chen, S Qin, H Ti… - Heliyon, 2023 - cell.com
Qingjie-Tuire (QT) granule was approved for clinical use and its combination was reported to treat influenza infection. To explore its active component and mechanism, the components …
Number of citations: 7 www.cell.com
S Ullah, B Munir, AG Al-Sehemi, S Muhammad… - Saudi Journal of …, 2022 - Elsevier
… Previous studies on phytochemical showed −8.7, −8.9, −8.9 KJ/mol binding energy of the selected ligands emodin 1-O-beta-D-glucoside, flemichin and delta-oleanolic acid, respectively …
Number of citations: 11 www.sciencedirect.com
M Sun, H Wu, M He, Y Jia, L Wang… - Chinese …, 2020 - cmjournal.biomedcentral.com
… Emodin-1-O-beta-d-glucoside, (+)-catechin, emodin and chrysophanol were purchased from RCXD technological development Co., Ltd. (Beijing, China). Aloe-emodin, rhein and …
Number of citations: 13 cmjournal.biomedcentral.com
I Antonopoulou, E Sapountzaki, U Rova… - Computational and …, 2022 - Elsevier
The emergence of the Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) has resulted in a long pandemic, with numerous cases and victims worldwide and enormous …
Number of citations: 34 www.sciencedirect.com
L Delmulle, K Demeyer - 2010 - books.google.com
Unique and informative, this reference reviews the scientific knowledge related to the main plant species used to support gastrointestinal health through their stool-promoting and …
Number of citations: 15 books.google.com

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